molecular formula C6H8N2S B2629426 4-(Methylthio)pyridin-2-amine CAS No. 38240-26-5

4-(Methylthio)pyridin-2-amine

Cat. No. B2629426
CAS RN: 38240-26-5
M. Wt: 140.2
InChI Key: SHKOHQASQCDXIB-UHFFFAOYSA-N
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Description

“4-(Methylthio)pyridin-2-amine” is a chemical compound with the molecular formula C7H10N2S . It has a molecular weight of 154.24 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

While specific synthesis methods for “4-(Methylthio)pyridin-2-amine” were not found, similar compounds such as pyrimidines have been synthesized using various methods . For instance, one approach involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The InChI code for “4-(Methylthio)pyridin-2-amine” is 1S/C7H10N2S/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9) . This indicates the presence of a pyridine ring with a methylthio group and an amine group attached.


Physical And Chemical Properties Analysis

“4-(Methylthio)pyridin-2-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 154.24 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Functionalization

4-(Methylthio)pyridin-2-amine is utilized in the synthesis of various functionalized pyridines. For instance, it can be used in the preparation of 3-acetyl-2-methylthio-4-hydroxypyridine, which is achieved by refluxing dimethylformamide dimethylacetal with boron chelates of 3-[amino(methylthio)methylene]-2,4-pentanedione (Dorokhov, Prezent, & Bogdanov, 1995). Additionally, it serves as a precursor in synthesizing 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidines, which have shown potential as potent antioxidant agents (Vartale, Halikar, Pawar, & Tawde, 2016).

Structural Characterization

In the field of crystallography, 4-(Methylthio)pyridin-2-amine is used for structural characterization. For example, polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea, derived from 4-(Methylthio)pyridin-2-amine, have been studied to understand different intermolecular hydrogen bonding patterns (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Catalytic Applications

This compound also finds application in catalytic processes. For instance, it's used in the synthesis of spiropyridine derivatives, demonstrating interesting behavior in NMR spectra (Abe, Kakehi, Suga, Okumura, & Itoh, 2010). Furthermore, a methylcobalt(III) complex of a tetrapodal pentadentate amine ligand based on 4-(Methylthio)pyridin-2-amine has been synthesized and characterized, demonstrating potential in inorganic chemistry applications (Grohmann, Heinemann, & Kofod, 1999).

Safety and Hazards

The compound has several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment .

Future Directions

While specific future directions for “4-(Methylthio)pyridin-2-amine” were not found, research in the field of pyrimidines (a similar class of compounds) is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents .

Mechanism of Action

Target of Action

The primary targets of 4-(Methylthio)pyridin-2-amine It is known that similar compounds like pyrimidines have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

The exact mode of action of 4-(Methylthio)pyridin-2-amine It can be inferred that similar compounds interact with their targets, leading to changes in the expression and activities of certain inflammatory mediators .

Biochemical Pathways

The specific biochemical pathways affected by 4-(Methylthio)pyridin-2-amine Related compounds are known to influence pathways involving inflammatory mediators . The downstream effects of these pathways could potentially involve a reduction in inflammation.

properties

IUPAC Name

4-methylsulfanylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKOHQASQCDXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)pyridin-2-amine

CAS RN

38240-26-5
Record name 4-(methylsulfanyl)pyridin-2-amine
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